![molecular formula C14H17N3O3 B14012237 6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-one](/img/structure/B14012237.png)
6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-one is a synthetic compound known for its role as an autotaxin inhibitor. It is primarily used in scientific research to study its effects on various biological processes, particularly those involving inflammation and cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-one typically involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with various reagents. One common method includes the use of phosphorous oxychloride and dimethylformamide through a Vilsmeyer-Haack cyclization . The compound is then purified and characterized using techniques such as 1H NMR, 13C NMR, and mass spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions, followed by purification and quality control processes to ensure the compound meets the required standards for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorous oxychloride, dimethylformamide, and various catalysts to facilitate the reactions . The conditions typically involve controlled temperatures and pressures to ensure the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phosphorous oxychloride and dimethylformamide results in the formation of 8-(benzo[d]oxazol-2-yl)-2-chloroquinoline-3-carbaldehyde .
Applications De Recherche Scientifique
6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a model compound to study various chemical reactions and mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammation and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The compound exerts its effects by inhibiting the activity of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA). LPA is a signaling molecule that plays a key role in various biological processes, including cell proliferation, migration, and survival. By inhibiting autotaxin, 6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-one can reduce the production of LPA, thereby modulating these processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Autotaxin-Inhibitor III, PF-8380: Another autotaxin inhibitor with similar biological activity.
2-(benzo[d]oxazol-2-yl)aniline: A precursor used in the synthesis of various benzoxazole derivatives.
Uniqueness
6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-one is unique due to its specific structure, which allows it to effectively inhibit autotaxin activity. This makes it a valuable tool in research focused on understanding and modulating biological processes involving LPA .
Propriétés
IUPAC Name |
6-(3-piperazin-1-ylpropanoyl)-3H-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c18-12(3-6-17-7-4-15-5-8-17)10-1-2-11-13(9-10)20-14(19)16-11/h1-2,9,15H,3-8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBBLOGNDYVWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC(=O)C2=CC3=C(C=C2)NC(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
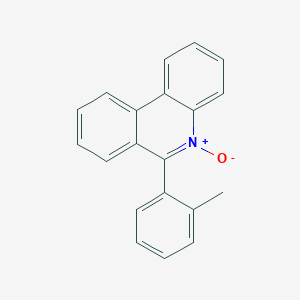


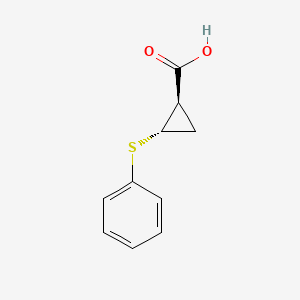
![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-morpholin-4-ylmethanone;ethanesulfonic acid](/img/structure/B14012193.png)

![2-(Butylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanol;hydrochloride](/img/structure/B14012204.png)
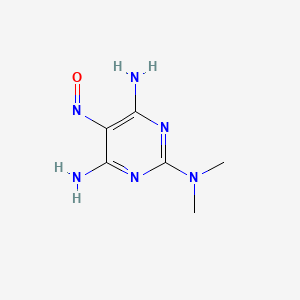
![tert-Butyl 6-(cyanomethylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14012218.png)
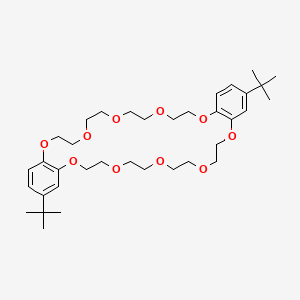
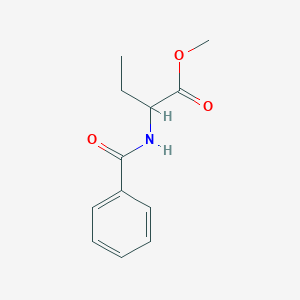


![(3a'R,4'S,6'R,7'R,7a'S)-4'-((R)-1,4-Dioxaspiro[4.5]decan-2-yl)tetrahydro-4'H-spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-c]pyran]-6',7'-diol](/img/structure/B14012251.png)
